molecular formula C17H18N4O3 B4218908 N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B4218908
M. Wt: 326.35 g/mol
InChI Key: FTTLZIRWSCVTMO-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that features a piperazine ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-nitroaniline with phenyl isocyanate in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: The major product is N-(4-aminophenyl)-4-phenyl-1-piperazinecarboxamide.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar in structure but lacks the piperazine ring.

    4-nitrophenyl chloroformate: Contains the nitrophenyl group but has different functional groups attached.

Uniqueness

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and phenyl groups attached to a piperazine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-nitrophenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(18-14-6-8-16(9-7-14)21(23)24)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTLZIRWSCVTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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